molecular formula C13H11FS B8000506 1-Fluoro-2-(phenylsulfanylmethyl)benzene

1-Fluoro-2-(phenylsulfanylmethyl)benzene

Cat. No.: B8000506
M. Wt: 218.29 g/mol
InChI Key: WXKTZCZHCSYYPX-UHFFFAOYSA-N
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Description

1-Fluoro-2-(phenylsulfanylmethyl)benzene is a fluorinated aromatic compound featuring a phenylthiomethyl side chain, making it a valuable building block in synthetic organic chemistry. Researchers utilize this compound as a versatile intermediate for developing more complex molecular architectures, particularly in nucleophilic aromatic substitution reactions where the fluorine atom can be selectively displaced. The phenylsulfanylmethyl group can serve as a protected form of a thiol or a precursor to other functional groups like sulfones, expanding its utility in multi-step synthesis. This reagent is instrumental in medicinal chemistry for the preparation of compound libraries and in materials science research for the synthesis of novel aromatic polymers and liquid crystals. Specifications • CAS Number: To be determined • Molecular Formula: C₁₃H₁₁FS • Molecular Weight: 218.29 g/mol • Purity: >95% (HPLC) • Storage: Store at 2-8°C in a cool, dry place. Safety Information: For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-fluoro-2-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKTZCZHCSYYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1 Fluoro 2 Phenylsulfanylmethyl Benzene

Reactivity at the Fluorine Substituent

The fluorine atom, being the most electronegative element, significantly influences the electronic properties of the benzene (B151609) ring. Its strong inductive electron-withdrawing effect (-I) deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions on the Fluorobenzene (B45895) Ring

The C-F bond in fluorinated aromatic compounds is generally strong, yet it can be susceptible to cleavage under nucleophilic aromatic substitution (SNAr) conditions, particularly when activated by electron-withdrawing groups. vedantu.comresearchgate.net In 1-Fluoro-2-(phenylsulfanylmethyl)benzene, the phenylsulfanylmethyl group is not a strong electron-withdrawing group in the traditional sense. However, the fluorine atom itself, through its powerful inductive effect, creates a significant partial positive charge on the carbon atom to which it is attached (the ipso-carbon), making it a potential site for nucleophilic attack.

The accepted mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group, in this case, the fluoride (B91410) ion. vedantu.com The stability of the Meisenheimer complex is a key factor in determining the reaction rate. For an SNAr reaction to occur on this compound, a strong nucleophile would be required. The reaction would proceed via attack at the C1 position, leading to the formation of a new substituted benzene derivative.

It is important to note that the presence of the ortho-phenylsulfanylmethyl group could exert steric hindrance, potentially slowing down the rate of nucleophilic attack compared to an unhindered fluorobenzene. The "ortho effect" can be complex, involving both steric and electronic interactions that can influence reaction rates and regioselectivity. nih.govwikipedia.orgstackexchange.com

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

NucleophilePredicted ProductReaction Conditions
Sodium methoxide (B1231860) (NaOMe)1-Methoxy-2-(phenylsulfanylmethyl)benzeneHigh temperature, polar aprotic solvent (e.g., DMF, DMSO)
Ammonia (NH3)2-(Phenylsulfanylmethyl)anilineHigh pressure and temperature
Sodium hydrosulfide (B80085) (NaSH)2-(Phenylsulfanylmethyl)benzenethiolPolar aprotic solvent

This table is predictive and based on general principles of nucleophilic aromatic substitution on fluoroarenes.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-F Bond

The activation of the strong C-F bond for cross-coupling reactions is a challenging yet rapidly developing area of organic synthesis. researchgate.netnih.gov Transition metals such as nickel, palladium, and rhodium have been shown to catalyze the cleavage of C-F bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govchem8.org

For this compound, a transition metal-catalyzed cross-coupling reaction would likely involve the oxidative addition of the C-F bond to a low-valent metal center. This step is often the most difficult due to the high bond dissociation energy of the C-F bond. The presence of the ortho-phenylsulfanylmethyl group might influence the reaction through chelation assistance, where the sulfur atom coordinates to the metal center, potentially facilitating the C-F bond activation. Mechanistic studies on related systems have highlighted the importance of ligand design and reaction conditions in achieving efficient C-F activation. researchgate.netnih.govchem8.org

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Coupling PartnerCatalyst SystemPredicted Product
Phenylboronic acidPd(OAc)2 / PPh32-(Phenylsulfanylmethyl)biphenyl
Terminal alkyneCuI / Pd(PPh3)41-(Alkynyl)-2-(phenylsulfanylmethyl)benzene
AmineNi(cod)2 / ligandN-Aryl-2-(phenylsulfanylmethyl)aniline

This table is illustrative of potential reactions based on known C-F bond activation methodologies.

Reactivity of the Phenylsulfanylmethyl Group

The phenylsulfanylmethyl group offers a versatile handle for various chemical transformations, primarily centered around the sulfur atom and the adjacent benzylic carbon.

Oxidation Reactions of the Sulfane Moiety to Sulfoxides and Sulfones

The sulfur atom in the phenylsulfanylmethyl group is in its lowest oxidation state and can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the extent of oxidation. nih.govfrontiersin.orgrsc.org

Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide (H2O2), would selectively oxidize the sulfide (B99878) to 1-Fluoro-2-(phenylsulfinylmethyl)benzene (the sulfoxide). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or an excess of hydrogen peroxide, would lead to the formation of 1-Fluoro-2-(phenylsulfonylmethyl)benzene (the sulfone). The oxidation state of the sulfur atom significantly impacts the electronic properties of the substituent, with the sulfone group being a strong electron-withdrawing group.

Table 3: Oxidation Products of this compound

ReagentProduct
H2O2 (1 eq.)1-Fluoro-2-(phenylsulfinylmethyl)benzene
m-CPBA (1 eq.)1-Fluoro-2-(phenylsulfinylmethyl)benzene
H2O2 (excess)1-Fluoro-2-(phenylsulfonylmethyl)benzene
KMnO41-Fluoro-2-(phenylsulfonylmethyl)benzene

This table outlines the expected products from the oxidation of the sulfide moiety.

Reductive Cleavage and Derivatization of the Carbon-Sulfur Bond

The carbon-sulfur bond in the phenylsulfanylmethyl group can be cleaved under reductive conditions. organic-chemistry.orgrsc.orgacs.org Reagents such as Raney nickel are commonly used for desulfurization reactions, which would result in the formation of 2-fluorotoluene. This transformation proceeds via a complex heterogeneous mechanism involving the adsorption of the sulfur compound onto the nickel surface.

Alternatively, the benzylic C-S bond can be cleaved by other reductive methods, potentially leading to the formation of a benzylic radical or anion, which could then be trapped or further derivatized. organic-chemistry.org The specific products would depend on the reducing agent and the reaction conditions employed.

Reactivity of the Benzene Core

The benzene ring of this compound is a site for electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is directed by the combined electronic effects of the fluorine and phenylsulfanylmethyl substituents. vedantu.comlibretexts.orglibretexts.orgma.edustudymind.co.uk

The fluorine atom is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance, despite its strong inductive deactivating effect. The phenylsulfanylmethyl group is generally considered to be a weak ortho, para-director. The sulfur atom can donate electron density to the ring through resonance, activating the ortho and para positions towards electrophilic attack.

Table 4: Predicted Products of Electrophilic Aromatic Substitution on this compound

Electrophile (Reagent)Major Product(s)
Br+ (Br2, FeBr3)1-Bromo-4-fluoro-3-(phenylsulfanylmethyl)benzene and 1-Bromo-2-fluoro-3-(phenylsulfanylmethyl)benzene
NO2+ (HNO3, H2SO4)1-Fluoro-4-nitro-2-(phenylsulfanylmethyl)benzene and 1-Fluoro-2-nitro-6-(phenylsulfanylmethyl)benzene
SO3 (fuming H2SO4)4-Fluoro-3-(phenylsulfanylmethyl)benzenesulfonic acid
RCO+ (RCOCl, AlCl3)1-(4-Fluoro-3-(phenylsulfanylmethyl)phenyl)ethan-1-one

This table provides predicted regiochemical outcomes based on the directing effects of the substituents.

Electrophilic Aromatic Substitution Patterns Dictated by Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is primarily controlled by the directing effects of the fluorine and the phenylsulfanylmethyl [-CH₂S(C₆H₅)] substituents. These groups exert competing and complementary electronic influences on the aromatic core.

The fluorine atom, a halogen, is an ortho, para-director. wikipedia.org This is due to the interplay of two opposing electronic effects:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene itself. acs.orgvaia.com

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system. stackexchange.com This resonance effect increases the electron density at the ortho and para positions, thereby stabilizing the cationic Wheland intermediate formed during substitution at these sites.

Uniquely among the halogens, the resonance effect of fluorine is significant due to the effective overlap between the 2p orbitals of fluorine and carbon. stackexchange.com This leads to an unusual reactivity pattern where the para position of fluorobenzene can be more reactive towards certain electrophiles than a single position on benzene. acs.orgacs.org

The phenylsulfanylmethyl group [-CH₂S(C₆H₅)] is not directly conjugated with the aromatic ring, as the methylene (B1212753) (-CH₂) spacer insulates the sulfur atom's lone pairs from the π-system. Therefore, its primary influence is a deactivating inductive (-I) effect, stemming from the electronegativity of the sulfur atom and the attached phenyl group.

When both substituents are considered, the powerful ortho, para-directing ability of the fluorine atom at the C1 position dominates the reaction's regiochemistry. The fluorine directs incoming electrophiles to its ortho (C6) and para (C4) positions. The phenylsulfanylmethyl group at C2 deactivates the ring, particularly its adjacent positions (C1 and C3), but does not override the fluorine's directing influence. Consequently, electrophilic attack is strongly favored at the C4 position (para to fluorine), which is sterically unhindered and electronically activated by fluorine's +M effect. The C6 position (ortho to fluorine) is the second most likely site of attack, while substitution at C3 and C5 is significantly disfavored.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound This table is based on established principles of substituent effects, as direct experimental data for this specific compound is not widely available in the cited literature.

Reaction Type Reagent Example Predicted Major Product Predicted Minor Product(s)
Nitration HNO₃/H₂SO₄ 4-Nitro-1-fluoro-2-(phenylsulfanylmethyl)benzene 6-Nitro-1-fluoro-2-(phenylsulfanylmethyl)benzene
Halogenation Br₂/FeBr₃ 4-Bromo-1-fluoro-2-(phenylsulfanylmethyl)benzene 6-Bromo-1-fluoro-2-(phenylsulfanylmethyl)benzene
Friedel-Crafts Acylation CH₃COCl/AlCl₃ 4-Acetyl-1-fluoro-2-(phenylsulfanylmethyl)benzene 6-Acetyl-1-fluoro-2-(phenylsulfanylmethyl)benzene

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.orgbaranlab.org A DMG is typically a Lewis basic functional group that can coordinate to an organolithium reagent, directing the deprotonation to the proximate ortho position. baranlab.org

In this compound, both the fluorine atom and the sulfur atom of the thioether side chain are potential DMGs.

Fluorine as a DMG: The fluorine atom is a recognized, albeit moderately strong, DMG. It can coordinate the lithium cation, facilitating the removal of a proton from the C6 or C3 positions.

Thioether as a DMG: The sulfur atom in the phenylsulfanylmethyl group also possesses lone pairs capable of coordinating lithium. In related systems, such as benzyl (B1604629) thioethers, the sulfur atom has been shown to effectively direct C-H activation at the ortho position of the benzyl ring. scilit.com

In this specific molecule, a competition exists between the two directing groups. However, the C-H bond at the C3 position is rendered more acidic by the strong inductive electron withdrawal of the adjacent fluorine atom. This electronic effect, combined with the ability of fluorine to act as a DMG, makes metalation at the C3 position the most probable outcome. Lithiation at C6 is less likely due to the steric hindrance from the adjacent phenylsulfanylmethyl group. Therefore, treatment of this compound with a strong base like n-butyllithium, typically in the presence of an additive like tetramethylethylenediamine (TMEDA), is expected to selectively generate the 3-lithio derivative. This organometallic intermediate can then be trapped with various electrophiles to yield ortho-functionalized products that are inaccessible via classical EAS.

Table 2: Hypothetical Directed Ortho-Metalation (DoM) of this compound This table illustrates the expected DoM pathway based on known reactivity patterns.

Step Reagent(s) Proposed Intermediate / Product Position of Functionalization
1. Metalation n-BuLi, TMEDA 3-Lithio-1-fluoro-2-(phenylsulfanylmethyl)benzene C3
2. Electrophilic Quench E⁺ (e.g., (CH₃)₂CO) 3-E-1-fluoro-2-(phenylsulfanylmethyl)benzene C3

Mechanistic Investigations of Key Transformations

While specific mechanistic studies focused solely on this compound are scarce, the pathways of its key transformations can be elucidated from well-understood mechanistic principles.

Elucidation of Reaction Intermediates

Wheland Intermediate in Electrophilic Aromatic Substitution: The regioselectivity in EAS is determined by the relative stability of the cationic carbocation intermediate (arenium ion or Wheland intermediate). For substitution at the C4 (para) position, the positive charge of the intermediate can be delocalized onto the C1 carbon, where it is directly stabilized by the resonance-donating (+M) effect of the fluorine atom's lone pairs. This creates a particularly stable resonance contributor that significantly lowers the activation energy for the para pathway. Conversely, for meta attack (at C3 or C5), the positive charge is never located adjacent to the fluorine, precluding such stabilization.

Organolithium Intermediate in Directed Ortho-Metalation: The key intermediate in the DoM pathway is the C3-lithiated species. Its formation and stability are rationalized by a complex-induced proximity effect (CIPE). baranlab.org The organolithium reagent (e.g., n-BuLi) first forms a complex with the Lewis basic fluorine atom. This pre-coordination positions the butyl anion in close proximity to the C3 proton, facilitating its abstraction over other protons on the ring. The resulting aryllithium species is stabilized by the continued coordination between the C-Li bond and the ortho-fluorine atom.

Kinetic and Thermodynamic Considerations for Reaction Pathways

Kinetics:

DoM: The rate of lithiation is dependent on the acidity of the proton being removed and the coordinating ability of the DMG. The C3 proton's acidity, enhanced by the adjacent fluorine, suggests that the kinetic barrier to its removal would be the lowest on the aromatic ring, leading to a rapid and selective reaction under appropriate conditions.

Thermodynamics:

EAS: The product distribution is under kinetic control, reflecting the relative activation energies of the competing pathways. The thermodynamic stability of the final products (e.g., 4-nitro vs. 6-nitro isomers) is generally not the deciding factor in the observed isomer ratios.

DoM: The 3-lithio-1-fluoro-2-(phenylsulfanylmethyl)benzene intermediate is the thermodynamically favored organometallic species among possible ring-lithiated isomers. This is due to the stabilizing inductive effect of the adjacent fluorine on the carbanionic center.

Computational and Theoretical Investigations of 1 Fluoro 2 Phenylsulfanylmethyl Benzene

Quantum Chemical Modeling of Molecular Structure and Electronic Properties

Quantum chemical modeling is a fundamental tool for understanding the intrinsic properties of a molecule at the electronic level. These methods would provide precise details about the three-dimensional structure and the distribution of electrons.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a popular computational method used to predict the most stable arrangement of atoms in a molecule (its ground state geometry). A typical study would involve geometry optimization, which calculates key structural parameters.

Data Table: Optimized Geometrical Parameters (Hypothetical) This table is a placeholder to illustrate how data would be presented. No actual data is available.

Parameter Value
C-F Bond Length (Å) Data not available
C-S Bond Length (Å) Data not available
C-S-C Bond Angle (°) Data not available

Ab Initio Calculations for Electron Density Distribution

Ab initio (from first principles) calculations provide a highly theoretical and accurate way to examine how electron density is distributed across a molecule. This is crucial for understanding properties like polarity and reactivity.

Research Findings: There are no available ab initio studies detailing the electron density distribution, atomic charges (e.g., Mulliken or Natural Bond Orbital charges), or electrostatic potential maps for 1-Fluoro-2-(phenylsulfanylmethyl)benzene. This analysis would reveal the electron-rich and electron-deficient areas of the molecule, highlighting the electronegativity of the fluorine atom and the polarizability of the sulfur atom.

Computational Analysis of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, allowing for the study of reaction pathways and the energies associated with them without conducting physical experiments.

Transition State Characterization and Energy Barrier Calculations

This analysis involves locating the highest energy point along a reaction coordinate, known as the transition state. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

Research Findings: No computational studies identifying transition states or calculating activation energy barriers for reactions involving this compound could be located. This type of research is essential for understanding reaction kinetics.

Data Table: Calculated Activation Energies (Hypothetical) This table is a placeholder. No actual data is available.

Reaction Type Transition State Geometry Activation Energy (kcal/mol)
Nucleophilic Substitution Data not available Data not available

Reaction Pathway Mapping and Energetics

Reaction pathway mapping involves computing the energy of all species along a proposed reaction mechanism, including reactants, intermediates, transition states, and products. This creates an energy profile for the reaction.

Research Findings: No literature containing reaction pathway maps or detailed energetic profiles for reactions of this compound was found.

Conformational Analysis and Intramolecular Interactions

Molecules with rotatable bonds, like the one , can exist in different spatial arrangements called conformations. Computational analysis can determine the relative stability of these conformers and identify weak interactions that stabilize them.

Research Findings: Specific computational studies on the conformational preferences and intramolecular interactions of this compound are not present in the available literature. Such an analysis would investigate the rotation around the C-S and CH₂-phenyl bonds and search for potential stabilizing forces, such as weak hydrogen bonds (e.g., C-H···F or C-H···π) or other non-covalent interactions that dictate the molecule's preferred shape.

Predictive Modeling for Structural Modifications and Derivative Reactivity

Predictive modeling, utilizing methods such as Density Functional Theory (DFT), offers a powerful tool for anticipating how structural changes to this compound will influence its electronic properties and chemical reactivity. researchgate.netnih.gov By systematically altering substituents on either aromatic ring or modifying the methylene (B1212753) bridge, it is possible to fine-tune the molecule's behavior for specific applications. Modern computational approaches, including machine learning algorithms trained on DFT-derived data, are increasingly capable of rapidly and accurately predicting reactivity parameters, thereby guiding synthetic efforts. researchgate.netnih.govnih.gov

The reactivity of the benzylic C-H bonds is a key area of interest. The stability of the potential benzylic radical or cation that forms upon C-H bond cleavage is paramount. Substituents on the fluorinated ring will have a pronounced effect. For instance, the introduction of an EDG is expected to stabilize a positive charge buildup at the benzylic position, thereby facilitating reactions that proceed through a cationic intermediate. Conversely, an EWG would destabilize such an intermediate but could enhance the acidity of the benzylic protons, making them more susceptible to deprotonation by a base.

The following table provides a predictive summary of how different substituents might alter the reactivity of derivatives of this compound.

Modification Predicted Effect on Reactivity Rationale
Introduction of an Electron-Donating Group (e.g., -OCH₃, -CH₃) on the Fluorinated Ring Increased susceptibility to electrophilic attack on the fluorinated ring; potential increase in the rate of reactions proceeding through a benzylic cation.EDGs increase the electron density of the aromatic ring and stabilize carbocation intermediates.
Introduction of an Electron-Withdrawing Group (e.g., -NO₂, -CN) on the Fluorinated Ring Decreased susceptibility to electrophilic attack; increased acidity of the benzylic protons.EWGs decrease the electron density of the aromatic ring and stabilize anionic intermediates.
Introduction of an Electron-Donating Group on the Phenylsulfanyl Ring Increased nucleophilicity of the sulfur atom.EDGs on the phenylsulfanyl ring increase the electron density on the sulfur atom.
Introduction of an Electron-Withdrawing Group on the Phenylsulfanyl Ring Decreased nucleophilicity of the sulfur atom; potential for altered photocleavage pathways of the benzyl-sulfur bond. nih.govEWGs decrease the electron density on the sulfur atom.

The methylene bridge and the sulfur atom are key reactive sites. The benzylic C-H bonds are susceptible to oxidation and other functionalization reactions. acs.orgnih.govresearchgate.net The presence of the ortho-fluoro substituent is predicted to influence the bond dissociation energy of these C-H bonds. The sulfur atom, with its lone pairs of electrons, imparts nucleophilic character to the molecule and can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone.

Predictive models can be employed to calculate key reactivity descriptors, such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), which provide insights into the molecule's kinetic stability and sites for nucleophilic and electrophilic attack. acs.org For instance, a higher HOMO energy would suggest greater susceptibility to oxidation, while the distribution of the LUMO could indicate likely sites for nucleophilic attack.

The table below outlines predicted outcomes for reactions at the methylene and sulfur centers based on theoretical principles.

Reactive Site Reaction Type Predicted Outcome Influencing Factors
Benzylic C-H Radical Halogenation Formation of 1-Fluoro-2-(phenylsulfany(halo)methyl)benzene.The stability of the resulting benzylic radical will be influenced by the electronic effects of the substituents on both rings.
Benzylic C-H Oxidation Formation of 1-Fluoro-2-(phenylsulfonyl)benzaldehyde or benzoic acid derivatives.The strength of the oxidant and the electronic nature of the aromatic rings will determine the extent of oxidation.
Sulfur Atom Oxidation Formation of 1-Fluoro-2-((phenylsulfinyl)methyl)benzene (sulfoxide) and 1-Fluoro-2-((phenylsulfonyl)methyl)benzene (sulfone).The choice of oxidizing agent will determine the oxidation state of the sulfur.
Sulfur Atom Alkylation Formation of a sulfonium (B1226848) salt.The sulfur atom acts as a nucleophile, attacking an alkyl halide.

Synthetic Utility and Applications As a Building Block in Complex Molecular Synthesis

Utilization in the Construction of Functionalized Aromatic Systems

The presence of both a fluorine atom and a sulfur-containing substituent on the aromatic ring of 1-Fluoro-2-(phenylsulfanylmethyl)benzene allows for a range of selective functionalization reactions. The fluorine atom, being a weak ortho-, para-director and a deactivator for electrophilic aromatic substitution, influences the regioselectivity of further substitutions on the benzene (B151609) ring. Conversely, the phenylsulfanylmethyl group can be manipulated to introduce additional functionalities.

One key transformation is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. sphinxsai.com The resulting benzyl (B1604629) phenyl sulfoxide or sulfone can then participate in various carbon-carbon bond-forming reactions. For instance, the increased acidity of the benzylic protons in the corresponding sulfone facilitates its deprotonation and subsequent alkylation, providing a route to more elaborate side chains.

Furthermore, the sulfide linkage itself can be a target for modification. Reductive cleavage of the C-S bond can unmask a methyl group, while specific catalytic systems can promote cross-coupling reactions at this position. While direct examples involving this compound are not extensively documented in readily available literature, the general reactivity of benzyl phenyl sulfides suggests its potential in these transformations. organic-chemistry.org

Role in Heterocyclic Chemistry as a Precursor

The strategic placement of the fluorine and phenylsulfanylmethyl groups in this compound makes it a potential precursor for the synthesis of various sulfur-containing heterocycles. Intramolecular cyclization reactions are a common strategy for the formation of heterocyclic rings, and this compound is suitably structured for such transformations.

For example, through appropriate manipulation of the side chain and activation of the C-F or C-H bond ortho to the phenylsulfanylmethyl group, intramolecular cyclization could lead to the formation of thioxanthene (B1196266) or related structures. While specific literature detailing this transformation for this compound is sparse, the general principle of using ortho-functionalized diaryl sulfides for the synthesis of thianthrenes and other sulfur heterocycles is well-established. rsc.orgmit.edu

Moreover, the phenylsulfanylmethyl group can be converted into other functionalities that are more amenable to cyclization. For instance, conversion to a halomethyl group followed by reaction with a binucleophile could provide access to a range of fused heterocyclic systems. The synthesis of various N-, O-, and S-heterocycles often relies on precursors with reactive benzylic positions. nih.gov

Building Block for Advanced Organic Scaffolds and Frameworks

The concept of using well-defined molecular building blocks is central to the construction of complex organic scaffolds and frameworks. This compound, with its distinct reactive sites, can serve as a primary or secondary building block in the assembly of larger, more intricate molecular architectures.

The fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if an electron-withdrawing group is introduced elsewhere on the ring. This allows for the covalent linkage of the benzene ring to other molecular fragments. The phenylsulfanylmethyl group, on the other hand, can be functionalized to act as a point of extension or as a site for introducing specific properties into the final scaffold.

While direct applications of this compound in the synthesis of complex frameworks like porous organic cages or covalent organic frameworks (COFs) are not prominently reported, the underlying chemistry of its functional groups is relevant. For instance, the synthesis of thianthrene-based COFs has been achieved through nucleophilic aromatic substitution reactions, highlighting the potential of sulfur-containing aromatic building blocks. ucl.ac.uk

Strategic Implementation in Multistep Synthetic Sequences

In the context of multistep synthesis, the order of chemical transformations is critical to achieving the desired target molecule. This compound can be strategically employed where its functional groups direct subsequent reactions or are carried through a synthetic sequence to be modified at a later stage.

The fluorine atom's directing effects in electrophilic aromatic substitution can be utilized to control the regiochemistry of reactions such as nitration or halogenation on the benzene ring. Following such transformations, the phenylsulfanylmethyl group can be modified. For example, oxidation to the sulfone would provide a strongly electron-withdrawing group, which in turn could activate the ring for nucleophilic aromatic substitution of the fluorine atom.

An example of a strategic sequence could involve the initial functionalization of the aromatic ring, followed by modification of the phenylsulfanylmethyl side chain, and concluding with a cyclization reaction to form a complex heterocyclic system. The principles of multistep synthesis involving substituted benzenes often rely on the interplay of activating and deactivating groups to control the introduction of new substituents. rsc.orgmit.edu

Emerging Research Avenues and Future Perspectives for 1 Fluoro 2 Phenylsulfanylmethyl Benzene

Exploration of Unconventional Reactivity Modes and Novel Transformations

There is currently no available research detailing the exploration of unconventional reactivity modes or novel transformations specifically for 1-Fluoro-2-(phenylsulfanylmethyl)benzene. Studies on its unique reaction pathways, such as C-F or C-S bond activations, rearrangements, or participation in novel catalytic cycles, have not been reported.

Development of Asymmetric Synthetic Applications and Chiral Derivatives

The development of asymmetric applications or the synthesis of chiral derivatives of this compound has not been documented in the scientific literature. Research into methods for introducing chirality, for instance through asymmetric oxidation of the sulfur atom to a chiral sulfoxide (B87167) or through stereoselective reactions at the benzylic position, is not available.

Integration with Flow Chemistry and Sustainable Methodologies

There are no published reports on the integration of this compound with flow chemistry platforms. The potential advantages of using continuous-flow reactors for its synthesis or subsequent transformations, which could enhance safety, efficiency, and scalability, remain an uninvestigated area. Similarly, research into greener synthetic routes or the use of sustainable reagents and solvents for this specific compound is not present in the current body of scientific literature.

Interdisciplinary Research Opportunities within Chemical Sciences

Specific interdisciplinary research involving this compound, such as its application in materials science, chemical biology, or medicinal chemistry, is not described in available sources. While its structural motifs suggest potential for such applications, no studies have been published to confirm or explore these possibilities.

Due to the lack of specific research on this compound, no data tables of research findings can be generated.

Q & A

Q. What are the standard synthetic routes for 1-Fluoro-2-(phenylsulfanylmethyl)benzene, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves two key steps: fluorination and sulfanylmethyl group introduction.

  • Fluorination: Diazonium salt intermediates (e.g., using NaNO₂/HBF₄ or hexafluorophosphoric acid) enable regioselective fluorination at the ortho position, as demonstrated in analogous bromo-fluorobenzene synthesis .
  • Sulfanylmethylation: A nucleophilic substitution reaction between a benzyl chloride precursor and sodium phenylsulfanylmethylate under basic conditions (e.g., K₂CO₃ in DMSO) can introduce the sulfanylmethyl group .
    Optimization: Control temperature (0–5°C during diazotization) and pH (basic conditions for sulfanylmethylation). Purification via column chromatography (pentane/EtOAc) improves yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -120 ppm for aryl-F), while ¹H NMR resolves sulfanylmethyl protons (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248.05 for C₁₃H₁₁FS) and fragmentation patterns .
  • Chromatography: TLC (Rf ~0.4 in pentane) and HPLC (C18 column, acetonitrile/water) assess purity .
  • Elemental Analysis: Validates stoichiometry (C: ~63%, H: ~4.5%, S: ~13%) .

Q. How does the compound’s stability under varying conditions (solvent, temperature) influence experimental design?

Methodological Answer:

  • Thermal Stability: Decomposes above 150°C; reactions should avoid prolonged heating. Use reflux condensers for high-temperature syntheses .
  • Solvent Compatibility: Stable in DCM, DMSO, and ethers but reacts with strong acids/bases. Prefer inert solvents for storage .
  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the sulfanylmethyl group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S during degradation) .
  • Spill Management: Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the phenylsulfanylmethyl group influence electronic and steric effects in cross-coupling reactions?

Methodological Answer: The sulfanylmethyl group acts as an electron-donating substituent via resonance, enhancing electrophilic aromatic substitution at the para position. Steric hindrance from the phenyl group limits reactivity at the ortho position. Comparative studies with methylsulfonyl analogs show reduced reaction rates in Suzuki-Miyaura couplings due to weaker electron-withdrawing effects .

Q. What strategies minimize competing side reactions (e.g., oxidation or dimerization) during synthesis?

Methodological Answer:

  • Oxidation Prevention: Use degassed solvents (e.g., CH₂Cl₂) and antioxidants (BHT) to inhibit sulfanyl group oxidation to sulfones .
  • Dimerization Control: Lower reaction temperatures (≤25°C) and dilute conditions reduce radical-mediated dimerization .
  • Catalytic Additives: Pd(OAc)₂ or 4CzIPN (photocatalyst) improves regioselectivity in fluorination steps .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding affinities to sulfhydryl-containing proteins (e.g., glutathione reductase) .
  • QSAR Modeling: Hammett constants (σ⁺) correlate the sulfanylmethyl group’s electron-donating capacity with inhibitory activity .
  • DFT Calculations: B3LYP/6-31G(d) optimizations predict reaction pathways for metabolite formation .

Q. How do structural analogs (e.g., methylsulfonyl or chloro derivatives) compare in reactivity and application?

Methodological Answer: A comparative analysis of analogs reveals:

Analog Reactivity Applications
1-Fluoro-3-(methylsulfonyl)benzeneHigher electrophilicity due to -SO₂CH₃Pharmaceutical intermediates
1-Chloro-2-(phenylsulfanylmethyl)benzeneSlower nucleophilic substitutionPolymer catalysts
1-Fluoro-4-(trifluoromethyl)benzeneEnhanced hydrophobicityLiquid crystal materials

Substituent positioning (ortho vs. para) significantly impacts electronic properties and biological activity .

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